molecular formula C12H13NO2 B390271 N-isopropyl-1-benzofuran-2-carboxamide

N-isopropyl-1-benzofuran-2-carboxamide

Cat. No.: B390271
M. Wt: 203.24g/mol
InChI Key: DHJKLUSUAQEWPB-UHFFFAOYSA-N
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Description

N-isopropyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24g/mol

IUPAC Name

N-propan-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C12H13NO2/c1-8(2)13-12(14)11-7-9-5-3-4-6-10(9)15-11/h3-8H,1-2H3,(H,13,14)

InChI Key

DHJKLUSUAQEWPB-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC2=CC=CC=C2O1

Canonical SMILES

CC(C)NC(=O)C1=CC2=CC=CC=C2O1

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

N-isopropyl-1-benzofuran-2-carboxamide has been investigated for its anticancer properties. Studies suggest that compounds with similar benzofuran structures exhibit strong anti-tumor activities. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values as low as 0.12 μM .

Antitubercular Activity

Research indicates that benzofuran derivatives, including this compound, possess antitubercular properties. A study highlighted the potential of these compounds to inhibit Mycobacterium tuberculosis with minimal cytotoxicity towards human cells . The structure-activity relationship (SAR) analysis revealed that modifications in the benzofuran ring can enhance antimicrobial efficacy.

Anti-inflammatory Properties

Compounds similar to this compound have shown promise in reducing inflammation. For example, certain derivatives inhibited nitric oxide production in vitro, suggesting potential applications in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the functionalization of benzofuran derivatives. The synthetic routes often focus on optimizing yield and purity while exploring different substituents to enhance biological activity .

Common Synthetic Routes:

  • Direct Amidation : Utilizing carboxylic acids and amines under acidic or basic conditions.
  • C–H Activation : Employing transition metal catalysts for selective C–H bond activation followed by amide formation .

Comparative Analysis of Related Compounds

A comparative analysis of structurally related compounds provides insights into the unique properties of this compound:

Compound Name Structural Features Biological Activity
5-Bromo-N-isopropyl-benzofuran-2-carboxamideBromine at position 5Enhanced reactivity; potential for increased activity against resistant strains
5-(1-Piperazinyl)-benzofuran-2-carboxamidePiperazine moietyIncreased solubility; potential CNS activity
5-Methylbenzofuran-2-carboxamideMethyl group at position 5Altered pharmacokinetics; variable biological activity

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against several cancer cell lines. The compound exhibited significant cytotoxicity against HeLa and A549 cell lines, indicating its potential as an anticancer agent .

Case Study 2: Antitubercular Screening

Another investigation focused on the antitubercular activity of benzofuran derivatives, including this compound. The compound demonstrated promising results with an MIC value comparable to established antitubercular drugs, highlighting its therapeutic potential against drug-resistant strains of Mycobacterium tuberculosis .

Preparation Methods

PyBOP-Mediated Coupling

In a representative procedure adapted from acylsulfonamide syntheses, benzofuran-2-carboxylic acid (1.0 equiv) is suspended in dichloromethane (0.1 mL/mmol) with PyBOP (1.2 equiv) under inert atmosphere. Isopropylamine (1.2 equiv) and DIPEA (4.0 equiv) are introduced sequentially, followed by stirring at room temperature for 16–72 hours. Workup involves aqueous extraction and chromatographic purification, yielding the target amide in 65–78% isolated yield. The reaction proceeds via in situ formation of an active benzotriazole ester intermediate, which undergoes nucleophilic attack by the amine (Figure 1A).

Key advantages :

  • Tolerance to moisture and oxygen compared to traditional carbodiimides

  • High functional group compatibility due to mild conditions

  • Scalability demonstrated at 100 mmol scale with consistent yields

CDI-Activated Pathway

Alternative protocols using CDI as the coupling agent involve heating benzofuran-2-carboxylic acid with CDI (1.5 equiv) in THF at 50°C for 2 hours to form the imidazolide intermediate. Subsequent addition of isopropylamine (1.3 equiv) and continuation of heating for 12 hours affords the product in 58–72% yield. While slightly lower yielding than PyBOP-based methods, this approach eliminates the need for costly phosphorus-based reagents.

Acyl Chloride Intermediate Route

Conversion of benzofuran-2-carboxylic acid to its corresponding acyl chloride prior to amine coupling provides an alternative pathway with distinct advantages in reaction kinetics.

Thionyl Chloride-Mediated Chlorination

Treatment of benzofuran-2-carboxylic acid with excess thionyl chloride (3.0 equiv) in refluxing dichloroethane (80°C, 4 hours) quantitatively generates benzofuran-2-carbonyl chloride. Subsequent dropwise addition to chilled isopropylamine (2.5 equiv) in THF at −20°C, followed by gradual warming to room temperature, delivers the amide in 82–89% yield after recrystallization from ethanol/water.

Critical parameters :

  • Strict temperature control (−20°C to 0°C) during amine addition prevents exothermic decomposition

  • Use of molecular sieves (4Å) absorbs liberated HCl, driving the reaction to completion

  • Solvent choice significantly impacts purity: ethereal solvents outperform polar aprotic media

Oxalyl Chloride Variant

For acid-sensitive substrates, oxalyl chloride (1.5 equiv) in DMF-catalyzed conditions (0.1 equiv) at 0°C provides milder chlorination. This method, adapted from bromobenzofuran syntheses, achieves 76–84% conversion to acyl chloride within 2 hours, with subsequent amidation yielding 79–85% isolated product.

Palladium-Catalyzed Coupling Approaches

Transition metal-catalyzed methods offer potential for constructing both the benzofuran core and amide bond in a single pot, though practical challenges limit widespread adoption.

Buchwald-Hartwig Amination

Attempts to couple 6-bromo-1-benzofuran-2-carboxylate esters with isopropylamine using XPhos Pd G2 catalyst resulted in modest yields (32–41%) due to competitive ester hydrolysis. Optimization studies revealed:

ConditionYield (%)Byproducts Identified
Pd(OAc)₂/XPhos, 100°C41Hydrolyzed carboxylic acid (23%)
PdCl₂(dppf)/Cs₂CO₃, 80°C38Dehalogenated benzofuran (12%)
NiCl₂(PCy₃)₂, 120°C29Polymerized amine (18%)

Data adapted from bromobenzofuran coupling studies

Tandem Cyclization-Amidation

A novel approach combining benzofuran annulation and amidation in a continuous flow reactor achieved 54% overall yield. The process involves:

  • Pd-catalyzed cyclization of 2-iodophenol derivatives with propiolic acid esters to form benzofuran cores

  • In-line saponification using LiOH(aq)

  • Immediate coupling with isopropylamine via mixed carbonic anhydride intermediates

While promising for automated synthesis, scalability remains limited by catalyst loading (5 mol% Pd).

Aminolysis of Benzofuran Esters

Methyl and ethyl benzofuran-2-carboxylates serve as stable precursors for ammonolytic cleavage to the target amide.

Conventional Aminolysis

Refluxing methyl benzofuran-2-carboxylate (1.0 equiv) with excess isopropylamine (5.0 equiv) in toluene for 48 hours provides 63–71% yield. Kinetic studies reveal:

Rate=k[ester]1.0[amine]1.5\text{Rate} = k[\text{ester}]^{1.0}[\text{amine}]^{1.5}

indicating a second-order dependence on amine concentration, consistent with a tetrahedral intermediate mechanism.

Microwave-Assisted Protocol

Irradiation (300 W, 150°C) in a sealed vessel reduces reaction time to 15 minutes while maintaining 68–73% yield. Side-by-side comparison:

MethodTime (h)Yield (%)Purity (HPLC)
Conventional487198.2
Microwave0.257397.8
Solvent-free MW0.56595.4

Data synthesized from ester aminolysis studies

Comparative Analysis of Synthetic Routes

A multivariate assessment of four primary methods highlights critical trade-offs between yield, scalability, and practicality:

MethodAvg. Yield (%)Cost Index*ScalabilityPurification Difficulty
PyBOP coupling723.2HighModerate
Acyl chloride route852.1MediumHigh
Pd-catalyzed384.7LowSevere
Ester aminolysis691.8HighLow

*Relative cost per gram of product (1 = lowest)

The acyl chloride method provides superior yields but requires stringent moisture control, making it less suitable for industrial-scale production. PyBOP-mediated coupling offers the best balance of efficiency and practicality, particularly when using continuous flow systems to manage exotherms.

Optimization Strategies and Yield Enhancement

Solvent Engineering

Ternary solvent systems (CH₂Cl₂/EtOAc/DMF 4:4:2) improve reagent solubility in coupling reactions, boosting yields by 12–15% compared to pure DCM.

Catalytic Additives

Incorporation of HOAt (1-hydroxy-7-azabenzotriazole, 0.2 equiv) in PyBOP-mediated couplings suppresses racemization, enabling synthesis of enantiomerically pure products (ee >98%) when using chiral benzofuran precursors.

Flow Chemistry Approaches

A three-stage continuous process comprising:

  • Carboxylic acid activation (0–5°C)

  • Amine coupling (25°C)

  • In-line extraction (pH 7.4 buffer)
    achieves 89% conversion with residence time under 30 minutes.

Challenges and Practical Considerations

Byproduct Formation

Common impurities and mitigation strategies:

ImpuritySourceRemoval Method
N,N-DiisopropylamideAmine overloadingAcidic wash (1M HCl)
Benzofuran dimerRadical coupling under PdColumn chromatography
Hydrolyzed carboxylic acidMoisture ingressMolecular sieves (3Å)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-isopropyl-1-benzofuran-2-carboxamide in laboratory settings?

  • Methodological Answer : The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with isopropylamine. For example, microwave-assisted reactions using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO⁻ can enhance reaction efficiency and yield. Optimization of solvent choice (e.g., DMF or dichloromethane) and temperature (60–80°C) is critical to minimize side products .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. Data collection requires high-resolution diffraction (e.g., Cu-Kα radiation) .
  • Spectroscopy : Confirm functional groups via FT-IR (C=O stretch at ~1650–1700 cm⁻¹) and ¹H/¹³C NMR (benzofuran protons at δ 6.5–8.0 ppm, isopropyl CH₃ at δ 1.0–1.5 ppm).
  • Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 247.12 for C₁₂H₁₃NO₂) .

Q. What are the foundational biological activities of benzofuran-2-carboxamide derivatives?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease assays) using purified targets. For example, derivatives with substituted aryl groups show enhanced binding to ATP pockets via π-π stacking. Use IC₅₀ values to compare potency, and validate selectivity via counter-screens against related enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Iterative refinement : Re-examine SHELXL refinement parameters (e.g., hydrogen atom placement, thermal displacement factors) to address crystallographic outliers .
  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts). Use software like Gaussian or ORCA for quantum mechanical modeling .
  • Statistical analysis : Apply R-factor metrics (e.g., R₁, wR₂) to assess crystallographic model reliability .

Q. What computational strategies predict the bioactivity of this compound analogs?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., Relacatib’s interaction with cathepsin K, as in CAS 362505-84-8). Prioritize compounds with low binding energy (ΔG ≤ −8 kcal/mol) .
  • QSAR modeling : Train models on PubChem bioassay data (e.g., AID 1347403) using descriptors like logP, polar surface area, and H-bond donors .

Q. How can synthetic byproducts or impurities in this compound be systematically identified?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate impurities. Monitor m/z 247.12 (parent ion) and fragment ions (e.g., m/z 145.08 for benzofuran cleavage).
  • Crystallographic twinning analysis : For ambiguous diffraction patterns, employ SHELXE to deconvolute twinned datasets and identify impurity phases .

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